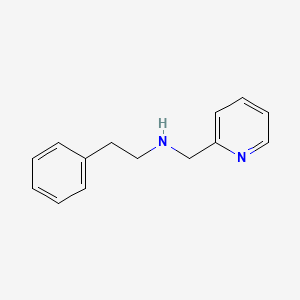

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCVSTFLDMPNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366329 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418776-49-5 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a molecule incorporating both the valuable phenethylamine and pyridinylmethylamine scaffolds. We detail a robust and high-yield synthetic protocol centered on one-pot reductive amination using sodium triacetoxyborohydride, explaining the chemical principles that favor this methodology. Furthermore, a full suite of analytical techniques for structural verification is presented, including mass spectrometry, ¹H & ¹³C NMR spectroscopy, and infrared spectroscopy. Expected data and spectral interpretations are provided to serve as a benchmark for researchers in synthetic chemistry and drug development.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of this compound is efficiently achieved through a direct reductive amination. This cornerstone reaction of organic chemistry forges a new carbon-nitrogen bond by transforming a carbonyl compound and an amine into a more complex amine.[1][2] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.[3]

Reaction Scheme:

Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The chosen hydride source must exhibit chemoselectivity, reducing the iminium ion intermediate much faster than the starting aldehyde.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:

-

Mild and Selective: The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride.[4] This makes STAB a mild reducing agent, incapable of significantly reducing the starting aldehyde but highly effective for the reduction of the more electrophilic protonated imine (iminium ion).[5][6] This selectivity prevents the wasteful formation of 2-phenylethanol as a side product.

-

One-Pot Procedure: Its high selectivity for the iminium ion allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure.[4] The reaction can be carried out by introducing the reducing agent directly into a mixture of the amine and carbonyl compound.[4]

-

Broad Solvent Compatibility: STAB is effective in a range of aprotic solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being commonly preferred.[6][7] Unlike sodium cyanoborohydride, it does not release toxic cyanide gas.

In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting phenylacetaldehyde, leading to low yields of the desired amine.[8] While catalytic hydrogenation is another green alternative, it can sometimes lead to reproducibility issues and may require specialized pressure equipment.[9]

Experimental Workflow

The overall process, from reagent setup to final product isolation, is a streamlined sequence designed for efficiency and purity.

Caption: One-pot reductive amination workflow.

Step-by-Step Synthesis Protocol

Materials:

-

Phenylacetaldehyde (1.0 equiv)

-

2-(Aminomethyl)pyridine (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Mobile phase: Hexane/Ethyl Acetate gradient with 1% triethylamine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.

-

Add 2-(aminomethyl)pyridine (1.05 equiv) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the disappearance of the limiting starting material (phenylacetaldehyde).

-

Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 1% triethylamine to prevent the product from streaking on the acidic silica.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.

Structural Characterization and Verification

Confirming the identity and purity of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural determination.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound.

-

Expected Molecular Weight: C₁₄H₁₆N₂ = 212.29 g/mol

-

Expected [M+H]⁺ Ion: The protonated molecule will appear in the positive ion mode spectrum at an m/z of approximately 213.14 .

-

Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns for phenethylamines.[10] The primary fragmentation pathway is typically cleavage of the Cα-Cβ bond of the ethylamine bridge, yielding a stable fragment. Another significant fragmentation would be the loss of the phenethyl group to give a pyridin-2-ylmethylaminium ion.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint confirming the presence of the secondary amine and the aromatic systems.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |

| N-H Stretch | 3350 - 3310 | A single, weak-to-medium intensity band, characteristic of a secondary amine.[12] Its absence would indicate over-alkylation, and the presence of two bands would suggest an unreacted primary amine. |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of both the phenyl and pyridine rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the methylene groups in the ethyl and methyl linkers. |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | A series of bands indicating the aromatic ring structures.[13] |

| N-H Bend | ~1580 (often weak) | Can sometimes be observed for secondary amines, but may be obscured by aromatic ring stretches.[14] |

| C-N Stretch | 1335 - 1250 (aromatic) 1250 - 1020 (aliphatic) | Confirms the presence of both types of carbon-nitrogen bonds in the molecule.[12] |

| N-H Wag | 910 - 665 | A broad band characteristic of primary and secondary amines.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Expected Data in CDCl₃, 400 MHz)

| Proton Assignment | Approximate δ (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-6 | ~8.55 | d (doublet) | 1H | Most downfield aromatic proton, adjacent to the electronegative nitrogen.[15] |

| Pyridine H-4 | ~7.65 | td (triplet of d) | 1H | |

| Pyridine H-3 | ~7.30 | d (doublet) | 1H | |

| Phenyl H (ortho, meta, para) | 7.35 - 7.20 | m (multiplet) | 5H | A complex multiplet for the monosubstituted phenyl ring.[16] |

| Pyridine H-5 | ~7.15 | dd (doublet of d) | 1H | |

| Pyridinyl-CH₂-N | ~3.90 | s (singlet) | 2H | Methylene protons adjacent to the pyridine ring and the amine nitrogen. |

| Phenyl-CH₂-CH₂-N | ~2.95 | t (triplet) | 2H | Methylene protons adjacent to the phenyl ring. |

| Phenyl-CH₂-CH₂-N | ~2.85 | t (triplet) | 2H | Methylene protons adjacent to the amine nitrogen. |

| N-H | ~1.80 | br s (broad s) | 1H | Position and broadness are variable and depend on concentration and solvent purity. May exchange with D₂O. |

¹³C NMR Spectroscopy (Expected Data in CDCl₃, 101 MHz)

| Carbon Assignment | Approximate δ (ppm) | Notes |

| Pyridine C-2 | ~159.0 | Carbon bearing the methylene substituent. |

| Pyridine C-6 | ~149.2 | Carbon adjacent to nitrogen. |

| Phenyl C-ipso | ~140.0 | Quaternary carbon of the phenyl ring. |

| Pyridine C-4 | ~136.5 | |

| Phenyl C-ortho/meta/para | 129.0 - 126.0 | Multiple signals for the phenyl ring carbons. |

| Pyridine C-3 | ~122.2 | |

| Pyridine C-5 | ~122.0 | |

| Pyridinyl-CH₂-N | ~54.5 | Aliphatic carbon adjacent to pyridine. |

| N-CH₂-CH₂-Phenyl | ~49.5 | Aliphatic carbon adjacent to nitrogen. |

| N-CH₂-CH₂-Phenyl | ~36.5 | Aliphatic carbon adjacent to the phenyl ring. |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via reductive amination with sodium triacetoxyborohydride. The causality-driven selection of reagents ensures a high-yield, one-pot procedure that is accessible to a broad range of synthetic chemists. The detailed characterization data serves as an authoritative benchmark for structural confirmation, providing researchers with the necessary tools to confidently synthesize and verify this valuable chemical building block for further applications in medicinal chemistry and materials science.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Oreate AI Blog. (2024). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Nakashima, T., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Molecules, 26(11), 3321. [Link]

-

ResearchGate. (2016). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2016). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

-

The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]

-

Pearson+. (n.d.). Reductive Amination Explained. Retrieved from [Link]

-

Carmona, P., et al. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Food Science, 77(6), C637-C642. [Link]

-

The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

-

Tsai, I. L., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7244-7259. [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

-

Michalska, D., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 28(23), 7858. [Link]

-

El Aatiaoui, A., et al. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData, 1(5), x160723. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6614. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

-

El-Ghamry, H. A., et al. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 18, 2685–2703. [Link]

-

Gómez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2022). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-[N-methyl-N-[(E)-3-[4-(pyridine-3-ylmethyl)phenyl]-2-methylallyl]amino]ethyl acetoacetate. Retrieved from [Link]

-

Molecules. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

-

Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 200-209. [Link]

-

Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(9), 10025-10032. [Link]

Sources

- 1. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. rsc.org [rsc.org]

- 16. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

In the intricate landscape of drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a potential therapeutic agent from a mere molecular concept to a viable clinical candidate is paved with numerous challenges, many of which are dictated by its fundamental physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby profoundly influencing its efficacy and safety.[1][2][3] A comprehensive understanding and early characterization of these properties are, therefore, not just a matter of due diligence but a critical strategic component in mitigating late-stage attrition and optimizing the allocation of resources.[2]

This guide provides a detailed examination of the physicochemical properties of this compound, a molecule of interest in medicinal chemistry. Given the limited availability of experimentally derived data for this specific entity, this document will focus on robust computational predictions and, more importantly, lay out detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals with both a foundational understanding of this molecule's likely behavior and the practical tools to validate and expand upon this knowledge.

Molecular Profile of this compound

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental determination.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₅H₁₈N₂ | Influences molecular weight and elemental composition. |

| Molecular Weight | 226.32 g/mol | A key determinant of diffusion and transport across biological membranes. Molecules with a molecular weight < 500 Da generally exhibit better oral bioavailability.[4] |

| XLogP3 | ~2.7 | This is an estimated value based on the methylated analog, N-methyl-2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, which has a reported XLogP3 of 2.7.[5] LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of lipophilicity.[6] Lipophilicity significantly impacts solubility, permeability, and metabolic stability.[7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. |

| Predicted pKa | ~8.25 | This prediction is based on the isomeric 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine.[8] The pKa represents the pH at which a molecule is 50% ionized. For a basic compound like this, the pKa will dictate its charge state in different physiological compartments, which in turn affects its solubility, permeability, and interaction with targets. |

| Hydrogen Bond Donors | 1 | The secondary amine provides a hydrogen bond donor, influencing solubility in aqueous media and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility and target binding. |

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the most critical physicochemical properties: the partition coefficient (LogP) and the acid dissociation constant (pKa).

Experimental Determination of LogP via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient.[6][9] It directly measures the distribution of the analyte between two immiscible liquid phases, typically n-octanol and water.

Rationale: This method provides a "gold standard" measurement of lipophilicity by establishing a true equilibrium of the compound between a non-polar (n-octanol) and a polar (aqueous) phase. The resulting LogP value is essential for predicting a drug's behavior in the lipophilic environment of cell membranes versus the aqueous environment of the bloodstream and cytoplasm.[10]

Experimental Workflow Diagram:

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Buy N-methyl-2-phenyl-N-(pyridin-2-ylmethyl)ethanamine [smolecule.com]

- 6. acdlabs.com [acdlabs.com]

- 7. youtube.com [youtube.com]

- 8. 2-PHENYL-N-(PYRIDIN-3-YLMETHYL)ETHANAMINE | 16562-17-7 [amp.chemicalbook.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. The structure of this compound represents a unique hybrid of two pharmacologically significant scaffolds: N-benzylphenethylamines, known for their potent interactions with serotonergic systems, and pyridin-2-ylmethylamine derivatives, which have demonstrated a wide range of biological effects including activity at serotonin receptors and as anti-infective agents. This document synthesizes existing knowledge on these parent structures to build a scientifically grounded hypothesis for the potential therapeutic applications of this compound. We will explore its potential as a modulator of serotonergic neurotransmission, with a particular focus on the 5-HT2A and 5-HT1A receptors, and as a potential anti-tubercular agent. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the initial investigation of this promising compound, complete with proposed experimental workflows and protocols.

Introduction: A Molecule of Convergent Pharmacology

The quest for novel therapeutic agents often leads to the exploration of chemical structures that combine key features of known pharmacophores. This compound is one such molecule, merging the core structure of phenethylamine with an N-(pyridin-2-ylmethyl) substituent. This unique combination suggests a compelling and multifaceted pharmacological profile.

The phenethylamine backbone is a cornerstone of neuropharmacology, forming the basis for a wide array of neurotransmitters and psychoactive compounds.[1][2] The addition of an N-benzyl group to certain phenethylamines, particularly the 2,5-dimethoxy-substituted "2C-X" family, has been shown to dramatically increase their affinity and potency as agonists at the serotonin 5-HT2A receptor.[3][4][5][6] These N-benzylphenethylamines, often referred to as "NBOMes," are potent hallucinogens, and their study has provided invaluable insights into the structure-activity relationships of 5-HT2A receptor ligands.[4][7]

Concurrently, the pyridin-2-ylmethylamine moiety is a recognized pharmacophore in its own right. Derivatives of this structure have been investigated for a variety of therapeutic applications. Notably, they have been identified as potent and selective agonists for the 5-HT1A receptor, a target for anxiolytic and antidepressant medications.[8][9][10] Furthermore, recent research has highlighted pyridine-2-methylamine derivatives as inhibitors of the essential mycobacterial membrane protein MmpL3, positioning them as promising candidates for novel anti-tubercular agents.[11]

Given this background, this compound emerges as a molecule with the potential to interact with key targets in both the central nervous system and infectious diseases. This guide will delineate a structured approach to systematically investigate these potential biological activities.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of its constituent moieties, we can formulate two primary hypotheses for the biological activity of this compound.

Modulation of Serotonergic Systems

The structural similarity to N-benzylphenethylamines strongly suggests that this compound will interact with serotonin receptors. The key questions are which subtypes it will target and whether it will act as an agonist or antagonist.

-

5-HT2A Receptor Agonism: The N-benzyl group in NBOMes is crucial for their high affinity and potency at the 5-HT2A receptor.[3][4][6] The pyridin-2-ylmethyl group in our target compound is isosteric to a benzyl group, but with the introduction of a nitrogen atom in the aromatic ring. This modification could alter the electronic and steric properties, potentially modulating the affinity and efficacy at the 5-HT2A receptor. It is plausible that the compound will retain agonist activity, though likely with a different potency and selectivity profile compared to the classic NBOMes.

-

5-HT1A Receptor Activity: The presence of the pyridin-2-ylmethylamine scaffold opens the possibility of significant activity at the 5-HT1A receptor.[8][9][10] Many known 5-HT1A agonists incorporate this moiety. Therefore, it is critical to assess the binding affinity and functional activity of this compound at this receptor subtype.

The interplay between 5-HT2A and 5-HT1A activity is a key determinant of a compound's overall pharmacological effect. A dual-acting agent could have a unique therapeutic profile, potentially for mood disorders or other CNS conditions.

Signaling Pathway Hypothesis: Serotonergic Modulation

Caption: Workflow for initial in vitro screening.

Protocol 1: Radioligand Binding Assays for Serotonin Receptors

-

Objective: To determine the binding affinity (Ki) of the test compound for human 5-HT1A and 5-HT2A receptors.

-

Materials:

-

Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]ketanserin (for 5-HT2A).

-

Non-specific binding competitors: 10 µM 5-HT (for 5-HT1A) and 10 µM spiperone (for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 10-11 M to 10-5 M).

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: [35S]GTPγS Binding Functional Assay

-

Objective: To determine the functional activity (EC50 and Emax) of the test compound at Gi/o-coupled (5-HT1A) or Gq/11-coupled (5-HT2A) receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Reference agonist (e.g., 5-CT for 5-HT1A, 5-HT for 5-HT2A).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes, GDP, [35S]GTPγS, and either buffer (basal), reference agonist (maximal stimulation), or the test compound.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the reference agonist) using non-linear regression.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Mycobacterium tuberculosis.

-

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

96-well microplates.

-

Resazurin dye.

-

Reference drug (e.g., isoniazid).

-

-

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Add the bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Add resazurin solution to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound at which no color change is observed.

-

Phase 2: Selectivity and Preliminary ADME Profiling

If Phase 1 yields promising results (e.g., potent and efficacious activity at a specific target), the next phase should assess selectivity and early drug-like properties.

-

Receptor Selectivity Panel: Test the compound against a broad panel of receptors, ion channels, and transporters to identify potential off-target effects.

-

CYP450 Inhibition Assay: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which influences its free concentration.

-

In Vitro Metabolic Stability: Assess the compound's stability in the presence of liver microsomes to predict its metabolic clearance.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Pharmacological Data

| Parameter | 5-HT1A Receptor | 5-HT2A Receptor | M. tuberculosis H37Rv |

| Binding Affinity (Ki, nM) | [Insert Value] | [Insert Value] | N/A |

| Functional Potency (EC50, nM) | [Insert Value] | [Insert Value] | N/A |

| Efficacy (Emax, % vs. Ref.) | [Insert Value] | [Insert Value] | N/A |

| MIC (µg/mL) | N/A | N/A | [Insert Value] |

Conclusion and Future Directions

This compound is a novel chemical entity with a strong scientific rationale for investigation as both a CNS-active agent and a potential anti-tubercular compound. The structural convergence of N-benzylphenethylamine and pyridin-2-ylmethylamine pharmacophores suggests a high probability of interaction with serotonergic systems, particularly the 5-HT1A and 5-HT2A receptors. The proposed experimental workflow provides a systematic and resource-efficient path to validate these hypotheses, beginning with in vitro binding and functional assays. Promising results from this initial screening would warrant progression to more detailed selectivity profiling, ADME characterization, and eventually, in vivo studies to assess efficacy and safety in relevant animal models. The exploration of this compound and its analogues could lead to the discovery of novel therapeutics with unique mechanisms of action.

References

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

-

Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 96–109. [Link]

-

Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. [Link]

-

Zhang, T., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(1), 349–363. [Link]

-

Zajdel, P., et al. (2012). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 55(13), 6229–6242. [Link]

-

Wallach, J., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(6), 2999–3017. [Link]

- Guillaumet, G., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Guillaumet, G., et al. (2009). Pyridin-2-yl-methylamine derivatives for treating opiate dependence.

- Guillaumet, G., et al. (2003). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

-

Various Authors. (2020). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 25(21), 5163. [Link]

-

Various Authors. (2021). Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Chinese Journal of Organic Chemistry, 41(1), 256-264. [Link]

-

Muth, E. A., et al. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 288-295. [Link]

-

Al-Ghorbani, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6529. [Link]

Sources

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 10. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine derivatives and analogs

An In-Depth Technical Guide to 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine Derivatives and Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will delve into its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its interaction with various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutics.

The this compound Core: A Scaffold of Versatility

The 2-phenethylamine chemical motif is a cornerstone of neuropharmacology, found in endogenous neurotransmitters like dopamine and norepinephrine.[1] The strategic incorporation of a pyridin-2-ylmethyl group onto the amine nitrogen introduces a key hydrogen bond acceptor and a modifiable aromatic system, creating the this compound scaffold. This structure has proven to be a remarkably adaptable framework, giving rise to derivatives with potent activities at several high-value therapeutic targets, primarily within the central nervous system (CNS).

The core's significance lies in its ability to be systematically modified at three key positions: the phenyl ring, the ethylamine linker, and the pyridine ring. This allows for fine-tuning of a compound's physicochemical properties (like lipophilicity and polarity) and its stereoelectronic profile to achieve high affinity and selectivity for distinct biological receptors. Consequently, this scaffold has been successfully exploited to develop potent inhibitors of the dopamine transporter (DAT) and antagonists of the histamine H3 receptor (H3R), among other targets.[2][3]

Synthetic Strategies and Methodologies

The synthesis of the core structure and its derivatives is typically straightforward, lending itself to library generation for screening purposes. The most common and efficient approach is reductive amination.

General Synthetic Pathway

The foundational synthesis involves the condensation of a substituted 2-phenylethanamine with a substituted pyridine-2-carbaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mild nature and tolerance of a wide range of functional groups, preventing over-reduction.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 3. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine Interactions

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a phenethylamine derivative with potential pharmacological significance. Phenethylamine scaffolds are of high interest in neuroscience and medicinal chemistry, often targeting neurotransmitter transporters or receptors.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a robust workflow that integrates molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET profiling. The methodologies described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and a deep mechanistic understanding of the ligand-target interactions, ultimately guiding rational drug design and lead optimization efforts.

Introduction: The Rationale for a Computational Approach

The molecule this compound belongs to the broad class of phenethylamines, compounds known for their psychoactive and stimulant properties, often by modulating monoamine neurotransmitter systems.[3][4] Understanding how this specific structural arrangement—featuring a phenyl group, an ethylamine linker, and a pyridinylmethyl substituent—interacts with biological targets is crucial for elucidating its pharmacological profile.

In silico modeling provides a powerful, resource-efficient alternative to traditional high-throughput screening for predicting and analyzing these molecular interactions.[5] By simulating the behavior of the ligand with its putative protein target at an atomic level, we can:

-

Predict binding affinity and identify the most stable binding pose.

-

Characterize the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that drive binding.

-

Assess the stability of the ligand-protein complex over time.

-

Estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET).

This guide presents a self-validating workflow where each subsequent step builds upon and refines the data from the previous one, enhancing the overall confidence in the predictive model.

subgraph "cluster_prep" { label="Phase 1: System Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ligand_prep [label="Ligand Preparation\n(2D to 3D, Protonation)"]; target_id [label="Target Identification\n(e.g., DAT, SERT)"]; protein_prep [label="Protein Preparation\n(PDB Cleanup)"]; }

subgraph "cluster_sim" { label="Phase 2: Interaction Modeling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; docking [label="Molecular Docking\n(Pose & Affinity Prediction)"]; md_sim [label="Molecular Dynamics\n(Stability & Dynamics)"]; free_energy [label="Binding Free Energy\n(MM/PBSA or MM/GBSA)"]; }

subgraph "cluster_eval" { label="Phase 3: Property Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; admet [label="ADMET Prediction\n(Pharmacokinetics & Toxicity)"]; }

subgraph "cluster_synthesis" { label="Phase 4: Data Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; synthesis [label="Integrated Analysis &\nLead Optimization Hypothesis"]; }

ligand_prep -> docking; target_id -> protein_prep; protein_prep -> docking; docking -> md_sim [label="Top Poses"]; md_sim -> free_energy [label="MD Trajectories"]; docking -> admet; free_energy -> synthesis; admet -> synthesis;

}

Figure 1: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.

Phase 1: System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and involves careful setup of both the ligand and its biological target.

Ligand Preparation

The goal is to generate a low-energy, three-dimensional conformation of this compound that accurately reflects its state at physiological pH.

Causality: The protonation state of the amine groups is paramount. At a physiological pH of ~7.4, the secondary amine is likely to be protonated (pKa ~9-10), carrying a positive charge. This charge is a critical determinant in forming electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a protein's binding pocket. Failing to assign the correct protonation state will lead to fundamentally flawed interaction predictions.

Protocol: Ligand Preparation using Open Babel

-

Obtain 2D Structure: Acquire the SMILES string for the molecule from a database like PubChem (SMILES: CC(C1=CC=CC=C1)NCC2=CC=CC=N2).[6]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES into a 3D structure. This step also performs an initial energy minimization.

-

Assign Protonation State: At physiological pH (7.4), add hydrogens. This step is crucial for defining the correct charge.

Self-Validation: Post-protonation, visually inspect the ligand in a molecular viewer (e.g., PyMOL, Chimera) to confirm that the secondary amine has been protonated. The output pdbqt format is specifically prepared for use with AutoDock Vina, containing atomic charges and atom type definitions.

Target Identification and Preparation

Given the phenethylamine scaffold, logical putative targets include monoamine transporters like the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET), which are frequently implicated in the mechanism of action for such compounds.[2] For this guide, we will proceed with the human Dopamine Transporter (hDAT) as the example target.

Causality: Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, crystallization aids) and may lack hydrogen atoms.[5] These must be removed, and hydrogens added to correctly model the hydrogen-bonding network within the protein, which is vital for both protein stability and ligand interaction.

Protocol: Protein Preparation

-

Download Structure: Obtain the crystal structure of hDAT from the RCSB PDB database (e.g., PDB ID: 4XP1).

-

Clean the PDB File: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove all non-essential components.[7]

-

Delete all water molecules.

-

Remove any co-crystallized ligands and ions not essential for structural integrity.

-

-

Add Hydrogens and Charges: Add hydrogen atoms, which are typically not resolved in X-ray crystallography. Assign atomic charges using a standard force field (e.g., AMBER, CHARMM). Tools like AutoDock Tools or the 'Dock Prep' feature in UCSF Chimera can automate this process.[8]

-

Save the Prepared Receptor: Save the cleaned, protonated protein structure in the pdbqt format for docking.

Phase 2: Interaction Modeling

This phase employs a hierarchical approach, starting with a broad search for binding modes (docking) and progressing to a detailed, dynamic analysis of the most promising poses (MD simulation).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[9]

Causality: We use a blind docking approach initially if the binding site is unknown. However, for a target like hDAT, the binding site of known inhibitors (like cocaine or antidepressants) is well-characterized. A targeted docking within this defined region is more computationally efficient and yields more relevant results. The "search space" or "grid box" must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search on the active site.

Protocol: Docking with AutoDock Vina

-

Define the Binding Site: Identify the key residues of the hDAT binding site from literature or by inspecting a co-crystallized structure. Define a grid box that encompasses this entire site. For hDAT, key residues often include those in helices 1, 3, and 6.[2]

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand, and the coordinates and dimensions of the search box.

-

Run Vina: Execute the docking calculation from the command line.

-

Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.

-

Self-Validation: The primary validation at this stage is to check if the top-ranked poses are clustered in a single, well-defined region within the binding site. High variability in poses may suggest a poorly defined binding pocket or a ligand with too much flexibility. The interactions (e.g., hydrogen bonds, pi-stacking with aromatic residues) should be chemically sensible.

-

Table 1: Example Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| 1 | -9.2 | ASP79, PHE176, TYR156 |

| 2 | -8.8 | ASP79, VAL152, PHE320 |

| 3 | -8.5 | SER422, PHE176, GLY153 |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations reveal the dynamic stability of the protein-ligand complex in a simulated physiological environment.[10] This step is crucial for validating the docking results.[11][12]

Causality: A predicted high-affinity pose from docking may not be stable over time. The protein may undergo conformational changes, or key interactions might be transient. MD simulation, by solving Newton's equations of motion for every atom over time, tests the durability of the docked pose and the interactions that hold it in place.

start [label="Start:\nDocked Complex (PDB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; topology [label="Generate Topology\n(Force Field Assignment)"]; solvation [label="Solvation\n(Add Water Box)"]; ions [label="Ionization\n(Neutralize System)"]; em [label="Energy Minimization\n(Remove Steric Clashes)"]; nvt [label="NVT Equilibration\n(Constant Temp)"]; npt [label="NPT Equilibration\n(Constant Pressure)"]; production [label="Production MD\n(Data Collection)"]; analysis [label="Trajectory Analysis\n(RMSD, RMSF, H-Bonds)"]; end [label="End:\nDynamic Behavior Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> topology; topology -> solvation; solvation -> ions; ions -> em; em -> nvt; nvt -> npt; npt -> production; production -> analysis; analysis -> end; }

Figure 2: Standard workflow for setting up and running a Molecular Dynamics simulation using GROMACS.

Protocol: MD Simulation using GROMACS This protocol outlines the conceptual steps. For detailed commands, users should consult official GROMACS tutorials.[13][14][15][16]

-

System Setup:

-

Topology Generation: Combine the protein and ligand coordinates. Generate a system topology using a force field like AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand. Ligand parameterization is a critical step and can be performed using tools like Antechamber.

-

Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

-

-

Minimization & Equilibration:

-

Energy Minimization: Perform a steep descent minimization to remove any steric clashes.

-

NVT Equilibration: Equilibrate the system at a constant temperature (e.g., 310 K) and volume to allow the solvent to settle around the complex.

-

NPT Equilibration: Equilibrate at constant temperature and pressure (e.g., 1 bar) to ensure the correct system density.

-

-

Production Run:

-

Run the simulation for a duration sufficient to observe convergence of properties like Root Mean Square Deviation (RMSD). A common duration for initial stability assessment is 50-100 nanoseconds (ns).

-

-

Analysis:

-

RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand suggests a stable binding pose.

-

RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking.

-

Binding Free Energy Calculation

To obtain a more quantitative and theoretically rigorous estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are employed.[17][18]

Causality: Docking scores are fast but are generally less accurate than free energy calculations. MM/PBSA and MM/GBSA methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, offering a better balance between accuracy and computational cost than more rigorous methods like alchemical free energy perturbation.[19]

Protocol: MM/PBSA Calculation

-

Extract Snapshots: From the stable portion of the MD trajectory (e.g., the last 50 ns), extract snapshots of the complex, receptor, and ligand at regular intervals.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms:

-

Molecular Mechanics Energy (

): The change in internal, van der Waals, and electrostatic energies in the gas phase. -

Solvation Free Energy (

): The energy required to transfer the solute from a vacuum to the solvent. This is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

-

Compute Binding Free Energy: The total binding free energy is the sum of these components, averaged over all snapshots.

Phase 3: ADMET Prediction

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[20]

Causality: Poor ADMET properties are a major cause of late-stage drug development failure. Early computational screening can flag potential liabilities such as poor absorption, rapid metabolism, or potential toxicity, allowing for chemical modifications to mitigate these issues before significant resources are invested.

Protocol: ADMET Profiling with SwissADME

-

Input SMILES: Use the web-based SwissADME tool and input the SMILES string of the molecule.[21][22]

-

Analyze Output: The server provides a comprehensive report on various physicochemical and pharmacokinetic properties.

Table 2: Example SwissADME Output for this compound

| Property | Value / Prediction | Interpretation & Significance |

| Physicochemical Properties | ||

| Molecular Weight | 212.29 g/mol | Well within Lipinski's rule (<500), indicating good potential for absorption. |

| LogP (Consensus) | 2.50 | Optimal lipophilicity for cell membrane permeability. |

| TPSA (Topological Polar Surface Area) | 28.15 Ų | Excellent value (<140 Ų), suggesting good oral bioavailability and blood-brain barrier penetration.[23] |

| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule is predicted to cross the blood-brain barrier, essential for a CNS-acting drug. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions, as CYP2D6 metabolizes many common medications. A point for caution. |

| Drug-Likeness | ||

| Lead-likeness | No violations | Conforms to filters for fragments that are good starting points for lead optimization. |

| Synthetic Accessibility | 2.15 | The molecule is predicted to be relatively easy to synthesize (a score < 6 is generally good). |

Data Synthesis and Conclusion

The final and most critical phase is the integration of all computational data to build a cohesive, evidence-based hypothesis about the molecule's interaction profile.

-

Docking identified a high-affinity binding pose within the hDAT active site, driven by interactions with key residues like ASP79.

-

MD simulations confirmed that this pose is stable over a 100 ns timescale, with the ligand maintaining its primary interactions and exhibiting low RMSD.

-

MM/PBSA calculations provided a more rigorous binding free energy estimate, corroborating the strong affinity predicted by docking.

-

ADMET profiling suggests the molecule has excellent drug-like properties, including high GI absorption and BBB permeability, although it raises a potential flag for CYP2D6 inhibition.

References

-

Aier, I., Varadwaj, P.K. & Raj, U. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Beveridge, D. & Justin, A.L. GROMACS Tutorials. Available at: [Link]

-

Chen, Y., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760378, 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine. Available at: [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J. & Lowe, E.W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

-

Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

-

Daina, A., Michielin, O. & Zoete, V. SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

Chemvigyan. (2022). swiss ADME tutorial. YouTube. Available at: [Link]

-

Dr. Omics Education. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them. Available at: [Link]

-

Chen, Y., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? Available at: [Link]

-

Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available at: [Link]

-

InSilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

ResearchGate. (2024). How To use SwissADME? Available at: [Link]

-

GROMACS tutorials. Introduction to Molecular Dynamics. Available at: [Link]

-

Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Homeyer, N. & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

-

Li, Y., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]

-

Wang, E., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]

-

Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]

-

Learn-at-ease. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. YouTube. Available at: [Link]

-

Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Available at: [Link]

-

ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

-

AZoLifeSciences. (2023). Computational Methods in Drug Discovery: The Challenges to Face. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775258, Phenyl(pyridin-2-yl)methanamine. Available at: [Link]

-

GROMACS forums. (2022). Validation of MD simulation results. Available at: [Link]

-

Scribd. (2024). Swiss ADME. Available at: [Link]

-

Bonvin Lab. Small molecule docking. Available at: [Link]

-

The Modern Scientist. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]

-

Le, C.M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

-

EMBL-EBI. GROMACS tutorial. Available at: [Link]

-

Reddit. (2023). How do I make it in drug discovery? Available at: [Link]

-

MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Available at: [Link]

Sources

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine | C14H16N2 | CID 2760378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. youtube.com [youtube.com]

- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GROMACS Tutorials [mdtutorials.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. youtube.com [youtube.com]

- 21. SwissADME [swissadme.ch]

- 22. youtube.com [youtube.com]

- 23. scribd.com [scribd.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel compound, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs—a phenethylamine backbone and an N-(pyridin-2-ylmethyl) substitution—provide a strong basis for forming a testable hypothesis regarding its biological targets. This document outlines a logical, multi-tiered experimental approach designed for researchers, scientists, and drug development professionals. We will explore the structural rationale for potential targets, detail the requisite experimental protocols for target validation and characterization, and provide a roadmap for understanding the compound's downstream functional effects. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Introduction and Structural Rationale

The compound this compound possesses two key pharmacophoric elements that guide our initial hypothesis. The core is a phenethylamine scaffold, which is endogenous to the human brain and serves as the backbone for a wide array of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs.[1][2][3] This structure strongly suggests a potential interaction with the monoamine neurotransmitter systems.

The second key feature is the N-(pyridin-2-ylmethyl) group . This moiety is structurally analogous to the N-benzyl group. The addition of an N-benzyl group to phenethylamine hallucinogens is known to markedly increase binding affinity and potency at serotonin 5-HT2A receptors.[4][5][6]

Based on this structural analysis, we hypothesize that this compound primarily interacts with monoamine transporters and/or serotonin receptors. Therefore, our investigation will initially focus on the following potential primary targets:

-

Serotonin Receptors (5-HTR), particularly the 5-HT2A and 5-HT2C subtypes.

-

Dopamine Transporter (DAT).

-

Norepinephrine Transporter (NET).

This guide will detail the experimental workflows necessary to systematically test these hypotheses.

Proposed Primary Mechanism of Action: A Hypothesis

We postulate that this compound is a high-affinity ligand for the serotonin 5-HT2A and/or 5-HT2C receptors, potentially acting as an agonist. This is based on the established structure-activity relationship of N-benzylphenethylamines, which show subnanomolar affinity for the 5-HT2A receptor.[5] A secondary hypothesis is that the compound may also interact with the dopamine transporter, potentially as an inhibitor of dopamine reuptake.[7][8][[“]]

The following diagram illustrates the proposed initial screening and characterization workflow.

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

Phase 1: Target Identification and Affinity Determination

The initial step is to determine the binding affinity of this compound for its hypothesized molecular targets using radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[10]

Objective: To determine the binding affinity (Ki) of the test compound for human DAT, SERT, NET, 5-HT2A, and 5-HT2C receptors.

Methodology: Competitive radioligand binding assays will be performed using membrane preparations from cells stably expressing the target of interest.[10][11][12]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells (or other suitable cell line) stably expressing the human transporter (DAT, SERT, NET) or receptor (5-HT2A, 5-HT2C).

-

Harvest cells and homogenize in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (see table below), and a range of concentrations of the unlabeled test compound (this compound).

-

Incubate the plates to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Radioligands for Binding Assays

| Target | Radioligand | Non-Specific Ligand |

| DAT | [³H]WIN 35,428 | 10 µM Cocaine |

| SERT | [³H]Citalopram | 10 µM Fluoxetine |

| NET | [³H]Nisoxetine | 10 µM Desipramine |

| 5-HT2A | [³H]Ketanserin | 10 µM Mianserin |

| 5-HT2C | [³H]Mesulergine | 10 µM Mianserin |

Phase 2: Functional Characterization

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an inhibitor or a substrate at the transporters? Is it an agonist, antagonist, or inverse agonist at the receptors?

Objective: To assess the ability of the test compound to inhibit the uptake of neurotransmitters by DAT, SERT, and NET.

Methodology: A fluorescence-based uptake assay provides a safe and high-throughput alternative to traditional radioisotope methods.[13][14]

Step-by-Step Protocol:

-

Cell Plating: Plate cells stably expressing the transporter of interest in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Compound Incubation: Remove the culture medium and add varying concentrations of the test compound diluted in assay buffer. Incubate for a short period at 37°C.

-

Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporter.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time.

-

Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value for the inhibition of uptake.

If the compound shows high affinity for 5-HT2A and/or 5-HT2C receptors, its functional activity must be determined. These receptors are Gq-coupled, leading to the activation of phospholipase C and subsequent accumulation of inositol phosphates (IP).[15] They can also couple to other G-proteins. Therefore, both IP accumulation and cAMP assays are recommended.

A. Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the agonist or antagonist activity of the test compound at Gq-coupled 5-HT2A/2C receptors.

Methodology: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay.[15]

Step-by-Step Protocol:

-

Cell Culture: Culture cells expressing the 5-HT2A or 5-HT2C receptor.

-

Compound Stimulation: Add the test compound at various concentrations to the cells and incubate. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates an increase in intracellular IP1.

-

Data Analysis: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

B. cAMP Accumulation Assay

Objective: To determine if the compound modulates adenylyl cyclase activity through Gs or Gi coupling.

Methodology: A bioluminescence-based assay, such as the GloSensor™ cAMP Assay, can be used to measure changes in intracellular cAMP levels in real-time.[16][17][18]

Step-by-Step Protocol:

-

Cell Transfection: Co-transfect cells with the receptor of interest and the GloSensor™ cAMP plasmid.

-

Cell Equilibration: Incubate the transfected cells with the GloSensor™ cAMP reagent.

-

Compound Addition: Add the test compound at various concentrations.

-

Luminescence Measurement: Measure the luminescence signal over time. An increase in luminescence indicates an increase in cAMP (Gs activation), while a decrease suggests a decrease in cAMP (Gi activation).

-

Data Analysis: Determine the EC50 or IC50 from the dose-response curve.

The following diagram illustrates the Gq signaling pathway that is interrogated in the IP accumulation assay.

Caption: The Gq signaling pathway and the point of measurement.

Data Summary and Interpretation

All quantitative data from the binding and functional assays should be summarized in a clear, tabular format for easy comparison.

Table 2: Hypothetical Data Summary

| Assay Type | Target | Parameter | Value |

| Binding | 5-HT2A | Ki (nM) | 1.5 |

| 5-HT2C | Ki (nM) | 8.2 | |

| DAT | Ki (nM) | 250 | |

| SERT | Ki (nM) | >1000 | |

| NET | Ki (nM) | >1000 | |

| Functional | 5-HT2A (IP Accum.) | EC50 (nM) | 12.5 |

| 5-HT2A (IP Accum.) | % Max Response | 95% | |

| 5-HT2C (IP Accum.) | EC50 (nM) | 65.0 | |

| 5-HT2C (IP Accum.) | % Max Response | 80% | |

| DAT (Uptake Inh.) | IC50 (nM) | 450 |